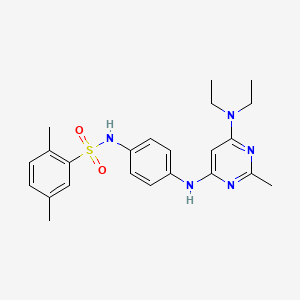
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Benzyl-1H-benzimidazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol is a complex organic compound that features a benzimidazole core linked to a phenoxypropanol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The benzimidazole ring is known for its biological activity, making this compound a promising candidate for further research.
准备方法
The synthesis of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with benzaldehyde under acidic conditions.
Attachment of Benzyl Group: The benzimidazole is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of Phenoxypropanol Moiety: The phenoxypropanol moiety is synthesized by reacting 3,4-dimethylphenol with epichlorohydrin in the presence of a base.
Coupling Reaction: Finally, the benzimidazole derivative is coupled with the phenoxypropanol moiety under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
化学反应分析
1-(2-Benzyl-1H-benzimidazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenoxy group, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Benzyl-1H-benzimidazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound’s benzimidazole core is known for its antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for developing new drugs.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
作用机制
The mechanism of action of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The benzimidazole core can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
These interactions can lead to various biological effects, depending on the specific targets involved.
相似化合物的比较
1-(2-Benzyl-1H-benzimidazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol can be compared with other similar compounds:
1-(2-Benzyl-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol: This compound lacks the dimethyl groups on the phenoxy ring, which may affect its biological activity and chemical reactivity.
1-(2-Benzyl-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol: This compound has a single methyl group on the phenoxy ring, which may result in different properties compared to the target compound.
The presence of the 3,4-dimethylphenoxy group in this compound may confer unique properties, making it a valuable compound for further research.
属性
分子式 |
C25H26N2O2 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
1-(2-benzylbenzimidazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C25H26N2O2/c1-18-12-13-22(14-19(18)2)29-17-21(28)16-27-24-11-7-6-10-23(24)26-25(27)15-20-8-4-3-5-9-20/h3-14,21,28H,15-17H2,1-2H3 |
InChI 键 |
OSAVBCPJTWDQTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-bromo-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11314790.png)
![4-(2,3-Dimethoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11314795.png)
![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B11314804.png)
![2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-3-yl)ethyl]acetamide](/img/structure/B11314805.png)
![7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11314810.png)
![7-Chloro-2-[3-(diethylamino)propyl]-1-(4-ethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11314826.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11314834.png)
![5-{[(4-chlorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11314843.png)
![N-[4-(benzyloxy)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11314853.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide](/img/structure/B11314854.png)
![N-Ethyl-4-[4-(2-fluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine](/img/structure/B11314859.png)

![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B11314874.png)
![6-ethyl-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11314875.png)
